molecular formula C5H3N5 B12822658 5-amino-1H-imidazole-2,4-dicarbonitrile

5-amino-1H-imidazole-2,4-dicarbonitrile

Cat. No.: B12822658
M. Wt: 133.11 g/mol
InChI Key: ROXJKYXRRSOBPB-UHFFFAOYSA-N
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Description

5-Amino-1H-imidazole-2,4-dicarbonitrile is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 5 and two nitrile groups at positions 2 and 2. This compound is of significant interest in organic and medicinal chemistry due to its electron-deficient aromatic system, which enables diverse reactivity, particularly in nucleophilic substitution and cyclization reactions. Its structural features make it a versatile precursor for synthesizing complex heterocycles, pharmaceuticals, and functional materials .

Properties

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

4-amino-1H-imidazole-2,5-dicarbonitrile

InChI

InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10)

InChI Key

ROXJKYXRRSOBPB-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N1)C#N)N

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Using Diaminomaleonitrile

A common and industrially favored approach starts from diaminomaleonitrile (DAMN), a commercially available and cost-effective raw material. The synthesis involves condensation of DAMN with aldehydes or other carbonyl compounds, often under oxidative conditions, to form the imidazole ring bearing amino and dicarbonitrile substituents.

  • Key Reaction: Oxidative cyclocondensation of aromatic aldehydes with DAMN catalyzed by cerium(IV) ammonium nitrate (CAN) in the presence of nitric acid (HNO3) has been demonstrated as an efficient one-step method. This process proceeds under mild conditions, providing high yields and purity without the need for pre-functionalization of starting materials.

  • Catalyst Role: CAN acts as a recyclable oxidation catalyst, with HNO3 regenerating the active Ce(IV) species, enabling continuous catalytic cycles and enhancing reaction efficiency.

Stepwise Synthesis via Intermediates

Alternative methods involve multi-step syntheses through intermediates such as N-(2-amino-1,2-dicyanovinyl) amidine derivatives. For example, DAMN reacts with hydrogen chloride gas in organic solvents to form amidine hydrochloride intermediates, which upon further reaction with ammonia or other nucleophiles yield the target imidazole derivatives.

  • This approach, while effective, involves longer reaction times (e.g., 48 hours at 20–25°C) and multiple purification steps but is suitable for industrial scale due to the availability of raw materials and relatively straightforward operations.

Cyclization with Orthoformates and Related Reagents

Another synthetic route involves the formation of Schiff base intermediates by reacting DAMN with α-oxo nitriles (e.g., 2-phenyl-3-oxopropanenitrile) in acidic media, followed by cyclization with triethyl orthoformate or triethyl propionate under reflux in mixed solvents (DMF and dioxane). This method yields imidazole-4,5-dicarbonitrile derivatives in moderate to good yields (65–67%).

  • The reaction conditions typically require reflux for about 6 hours, and the products are isolated as crystalline solids after workup.
Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Notes
Oxidative cyclocondensation Aromatic aldehydes + DAMN CAN (catalytic) + HNO3, mild temp 1–3 hours 80–95 One-step, high purity, mild conditions
Amidination and ammonolysis DAMN + HCl gas, then ammonia 20–25°C, 48 hours 85.4 (AMD intermediate) Industrially scalable, multi-step
Schiff base formation + cyclization DAMN + 2-phenyl-3-oxopropanenitrile + triethyl orthoformate Reflux in DMF:dioxane (1:1), 6 hours 65–67 Moderate yield, requires reflux
  • The CAN/HNO3 catalytic system represents a significant advancement by enabling a one-pot, one-step synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile derivatives with excellent yields and operational simplicity.

  • Compared to traditional multi-step methods involving amidine intermediates, the oxidative cyclocondensation reduces reaction time and avoids hazardous reagents, making it more environmentally friendly and cost-effective.

  • The Schiff base route, while effective, involves longer reaction times and moderate yields, making it less attractive for large-scale production but useful for synthesizing substituted derivatives.

  • The use of DAMN as a starting material is common across methods due to its availability and reactivity, highlighting its central role in the synthesis of imidazole dicarbonitrile compounds.

The preparation of this compound is efficiently achieved through:

These methods collectively provide a versatile toolkit for synthesizing this compound with applications in pharmaceuticals and agrochemicals.

- EP1215206B1 Patent: Industrial processes using diaminomaleonitrile and amidine intermediates for imidazole derivatives.

- Kalhor & Seyedzade, Iran J. Chem. Chem. Eng., 2020: One-step synthesis of dicyano imidazoles via CAN/HNO3 catalyzed oxidative cyclocondensation.

- Al-Azmi & Kumari, Kuwait J. Sci.: Synthesis of imidazole-4,5-dicarbonitriles via Schiff base intermediates and cyclization.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis : 5-Amino-1H-imidazole-2,4-dicarbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly important for developing compounds targeting cancer and infectious diseases. For instance, derivatives of this compound have been investigated for their potential as anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives that exhibited significant cytotoxic effects against human solid tumors. The derivatives were shown to inhibit specific enzymes involved in tumor growth, indicating their potential as therapeutic agents .

Agricultural Chemicals

Agrochemical Development : This compound plays a crucial role in the development of agricultural chemicals, including fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in modern agriculture.

Data Table: Agrochemical Applications

Compound TypeApplicationEfficacy
FungicidesDisease control in cropsHigh
HerbicidesWeed managementModerate

Biochemical Research

Enzyme Interaction Studies : In biochemical research, this compound is used in assays to study enzyme interactions and cellular processes. Its derivatives have been employed to elucidate metabolic pathways and understand enzyme mechanisms.

Case Study : Research published in ACS Omega demonstrated the use of imidazole-based compounds to investigate enzyme inhibition mechanisms. The findings revealed that certain derivatives could selectively inhibit carbonic anhydrases associated with breast cancer, suggesting their potential as targeted therapies .

Material Science

Novel Material Development : The compound is also significant in materials science for creating novel materials with unique properties. It can be incorporated into polymers and coatings that exhibit enhanced chemical stability and mechanical strength.

Data Table: Material Properties

Material TypePropertyApplication
PolymersHigh thermal stabilityCoatings
CoatingsChemical resistanceIndustrial applications

Drug Discovery

High-Throughput Screening : In drug discovery processes, this compound serves as a key component in high-throughput screening for new drug candidates. Its structural diversity allows researchers to rapidly identify potential therapeutic compounds.

Case Study : A systematic review indicated that several imidazole derivatives were screened for their biological activity using high-throughput methods, leading to the identification of promising candidates for further development .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Imidazole and Pyrrole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Mass CAS RN
5-Amino-1H-imidazole-2,4-dicarbonitrile Imidazole 2-CN, 4-CN, 5-NH₂ C₅H₃N₅ 133.11 Not Provided
2-Amino-1H-imidazole-4,5-dicarbonitrile Imidazole 4-CN, 5-CN, 2-NH₂ C₅H₃N₅ 133.11 40953-34-2
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile Pyrrole 3-CN, 4-CN, 2-NH₂, 5-Cl C₆H₃ClN₄ 178.57 Not Provided
1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile Imidazole 4-CN, 5-CN, 1-CH₂CH₂CN C₈H₅N₅ 195.16 Not Provided
5-Amino-1H-imidazole-4-carbonitrile Imidazole 4-CN, 5-NH₂ C₄H₃N₄ 107.09 5098-11-3

Key Observations :

  • Positional isomerism: this compound differs from 2-Amino-1H-imidazole-4,5-dicarbonitrile (CAS 40953-34-2) in the placement of nitrile and amino groups, leading to distinct electronic and steric profiles .
  • Core heterocycle: Compared to pyrrole derivatives (e.g., 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile), the imidazole core offers enhanced aromatic stability and basicity due to the presence of two nitrogen atoms .
  • Substituent effects: The introduction of a cyanoethyl group (as in 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile) increases molecular mass and introduces additional coordination sites for metal complexes .

Key Observations :

  • The synthesis of pyrrole derivatives (e.g., ) achieves moderate yields (74%) under tin-catalyzed conditions, whereas fused imidazo[4,5-b]pyridines () require ammonolysis in polar protic solvents for high efficiency.
  • The target compound’s synthesis may parallel methods for 2-Amino-1H-imidazole-4,5-dicarbonitrile, leveraging nitrile-rich precursors and cyclization strategies .

Physicochemical and Reactivity Profiles

  • Solubility: The amino and nitrile groups in this compound enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs like 2-Bromo-1H-imidazole-4,5-dicarbonitrile ().
  • Thermal Stability : Pyrrolo[1,2-c]imidazole derivatives (e.g., ) exhibit high melting points (259–260°C) due to extended conjugation, whereas simpler imidazole dicarbonitriles are expected to have lower melting points.
  • Reactivity: The nitrile groups in this compound are susceptible to nucleophilic attack, enabling transformations into amides, tetrazoles, or fused heterocycles (e.g., imidazo[4,5-b]pyridines in ) .

Table 3: Application Domains of Comparable Compounds

Compound Class Applications Key References
Imidazole dicarbonitriles Pharmaceuticals (kinase inhibitors), agrochemicals, coordination chemistry
Pyrrole dicarbonitriles Dyes, polymers, ligand synthesis
Fused imidazo-pyridines Anticancer agents, antimicrobials, optoelectronic materials

Key Observations :

  • This compound’s electron-deficient core makes it a candidate for metal-organic frameworks (MOFs) and catalysis, similar to 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile .
  • Its amino group provides a handle for functionalization, as seen in the synthesis of antimicrobial imidazo[4,5-b]pyridines ().

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. water) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

How should researchers resolve contradictions in reported yields or spectroscopic data for this compound?

Advanced Research Question

  • Reproducibility Checks : Verify purity of starting materials (e.g., ≥97% via HPLC ) and reaction conditions (e.g., inert atmosphere).
  • Byproduct Analysis : Use LC-MS or NMR to identify impurities (e.g., unreacted intermediates or hydrolysis products).
  • Cross-Validation : Compare crystallographic data (e.g., CCDC entries) with experimental XRD results to confirm structural assignments .

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